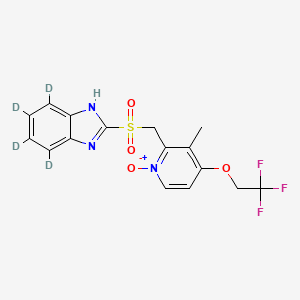

Lansoprazole-d4 Sulfone N-Oxide

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

4,5,6,7-tetradeuterio-2-[[3-methyl-1-oxido-4-(2,2,2-trifluoroethoxy)pyridin-1-ium-2-yl]methylsulfonyl]-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14F3N3O4S/c1-10-13(22(23)7-6-14(10)26-9-16(17,18)19)8-27(24,25)15-20-11-4-2-3-5-12(11)21-15/h2-7H,8-9H2,1H3,(H,20,21)/i2D,3D,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQCPAMTYJRPELQ-QFFDRWTDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C[N+](=C1CS(=O)(=O)C2=NC3=CC=CC=C3N2)[O-])OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C1[2H])NC(=N2)S(=O)(=O)CC3=[N+](C=CC(=C3C)OCC(F)(F)F)[O-])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14F3N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical structure of Lansoprazole-d4 Sulfone N-Oxide

Precision Analytics for Oxidative Impurity Profiling & Bioanalysis

Executive Summary

In the high-stakes arena of proton pump inhibitor (PPI) development, distinguishing between metabolic clearance and chemical degradation is critical.[1] Lansoprazole-d4 Sulfone N-Oxide (CAS: 1190009-70-1) serves as a definitive Stable Isotope Labeled (SIL) internal standard for this purpose.[1] It represents the "terminal oxidation" state of the drug—where both the sulfinyl bridge and the pyridine nitrogen have undergone oxidation.

This guide details the molecular architecture, synthesis logic, and self-validating analytical protocols required to utilize this compound effectively in LC-MS/MS workflows.

Part 1: Molecular Architecture & Isotopic Design

Structural Definition

The molecule is a deuterated analog of the oxidative degradation product of Lansoprazole. Its utility stems from the precise placement of deuterium atoms on the benzimidazole ring, ensuring bio-equivalence in extraction efficiency while maintaining mass spectral distinctness.

-

Chemical Name: 2-[[[3-methyl-1-oxido-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]sulfonyl]-1H-benzimidazole-4,5,6,7-d4[1][]

-

Molecular Weight: ~405.38 g/mol (Unlabeled: ~401.36 g/mol )[1][]

-

Key Modifications:

The "Terminal Oxidation" Concept

Lansoprazole is labile. Under oxidative stress (or CYP3A4 metabolism), it progresses through a cascade.[1] This compound represents the saturation point of that oxidative pressure.

Figure 1: The stepwise oxidative pathway leading to the target analyte.[1] The Sulfone N-Oxide represents a +32 Da mass shift from the parent drug (Lansoprazole).[1]

Part 2: Synthesis & Stability Logic

Synthesis Route

While commercial standards are available, understanding the synthesis is vital for troubleshooting impurities in the standard itself. The synthesis typically employs a "double oxidation" strategy starting from the deuterated parent or sulfide precursor.

-

Precursor Selection: 2-mercaptobenzimidazole-d4 is coupled with the chloromethyl pyridine intermediate to form Lansoprazole-d4 Sulfide.[1]

-

Exhaustive Oxidation: Unlike the synthesis of the active drug (which requires controlled oxidation to stop at the Sulfoxide), the Sulfone N-Oxide requires harsh conditions.[1]

Stability Considerations

-

Photosensitivity: Like all PPIs, the N-oxide moiety increases susceptibility to photolytic degradation.[1] Protocol: Handle under amber light.

-

Hygroscopicity: The N-oxide introduces significant polarity, making the solid standard hygroscopic.[1] Protocol: Store at -20°C with desiccant; equilibrate to RT before opening.

Part 3: Self-Validating Analytical Protocols

The core value of this guide is the Self-Validating Protocol . This approach uses the unique isotopic signature and fragmentation pattern to confirm identity without external reference during every run.

LC-MS/MS Configuration[1]

-

Ionization: ESI Positive Mode (

). -

Column: C18 (Polar-embedded phases recommended due to N-oxide polarity).[1]

-

Mobile Phase:

The "Mass Shift" Validation

In a typical degradation study, you will observe the parent drug and various impurities. The d4-IS provides an immediate visual lock.[1]

| Compound | Precursor Ion ( | Mass Shift ( | Description |

| Lansoprazole-d4 (Parent) | ~373.4 | 0 | Deuterated Active Drug |

| Lansoprazole-d4 Sulfone | ~389.4 | +16 Da | Oxidation of Sulfoxide |

| Lansoprazole-d4 Sulfone N-Oxide | ~405.4 | +32 Da | Target Analyte |

MRM Transition Table (Optimized)

Use these transitions to build your acquisition method. The collision energies (CE) are indicative and should be ramped during optimization.

| Analyte | Precursor ( | Product ( | CE (eV) | Rationale |

| Lansoprazole-d4 Sulfone N-Oxide | 405.4 | 256.1 | 20 | Loss of benzimidazole-d4 moiety + O |

| Quantifier | 239.1 | 25 | Characteristic Pyridine-N-Oxide fragment | |

| Qualifier | 122.1 | 35 | Benzimidazole-d4 ring fragment |

Workflow Visualization

Figure 2: Analytical workflow for quantifying oxidative impurities using the d4-labeled internal standard to normalize extraction efficiency.

Part 4: Applications in Drug Development[1]

Forced Degradation Studies (Stress Testing)

When subjecting Lansoprazole to oxidative stress (e.g., 3%

-

Primary Degradant: Lansoprazole Sulfone.

-

Insight: If you see high levels of the N-Oxide, your oxidative conditions may be too harsh, potentially destroying other relevant minor impurities.[1]

Pharmacokinetics (PK) & Metabolite ID

While CYP3A4 primarily generates the sulfone, the N-oxide variant can appear in minor quantities or as an artifact of sample handling (ex vivo oxidation).[1]

-

Protocol: Spike the d4-IS into plasma immediately upon collection. If the ratio of Native/d4 increases over time in storage, ex vivo oxidation is occurring in your samples.

References

-

Reddy, G.M., et al. (2008).[8][9] "Synthesis and characterization of metabolites and potential impurities of lansoprazole, an antiulcerative drug." Synthetic Communications. Link[1]

-

Shankar, G., et al. (2017).[8][9] "Forced degradation studies of lansoprazole using LC-ESI HRMS and 1H-NMR experiments: In vitro toxicity evaluation of major degradation products." Journal of Mass Spectrometry. Link[1]

-

Cayman Chemical. "Lansoprazole sulfone N-oxide Product Data Sheet." Link

-

Santa Cruz Biotechnology. "Lansoprazole Sulfone N-Oxide (CAS 953787-54-7)."[1][10] Link[1][11]

-

Sigma-Aldrich. "Lansoprazole sulfone N-oxide-d4 Reference Standard."[1] Link[1]

Sources

- 1. veeprho.com [veeprho.com]

- 3. tlcstandards.com [tlcstandards.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. spu.edu.sy [spu.edu.sy]

- 6. Bot Verification [rasayanjournal.co.in]

- 7. pubs.acs.org [pubs.acs.org]

- 8. glpbio.cn [glpbio.cn]

- 9. caymanchem.com [caymanchem.com]

- 10. Lansoprazole Sulfone N-Oxide | CAS 953787-54-7 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 11. veeprho.com [veeprho.com]

Identifying Lansoprazole-d4 Sulfone N-Oxide: A Guide to Navigating Complex Degradation Pathways

An In-depth Technical Guide for Drug Development Professionals

Preamble: The Duality of Lansoprazole's Instability

Lansoprazole, a cornerstone proton pump inhibitor (PPI), is indispensable in treating acid-related gastrointestinal disorders.[1] Its therapeutic efficacy is paradoxically rooted in its inherent chemical instability. Within the acidic milieu of the stomach's parietal cells, Lansoprazole undergoes a sophisticated acid-catalyzed rearrangement to form a tetracyclic sulfenamide. This active metabolite then covalently binds to and inactivates the H+/K+-ATPase enzyme system, effectively halting gastric acid production.[1]

However, this same reactivity presents significant challenges during drug manufacturing, formulation, and stability testing. The molecule's susceptibility to degradation under various stress conditions—acidic, basic, oxidative, and photolytic—necessitates a profound understanding of its degradation pathways to ensure the safety and quality of the final drug product.[2][3] This guide provides an in-depth exploration of these pathways, with a specific focus on the analytical strategies required to identify and characterize a key oxidative degradant, Lansoprazole Sulfone N-Oxide, and its deuterated analogue, Lansoprazole-d4 Sulfone N-Oxide.

Deconstructing the Degradation Web of Lansoprazole

Forced degradation studies, mandated by ICH guidelines, are the crucible in which a drug's stability is tested. By subjecting Lansoprazole to harsh conditions, we can predict its long-term stability and, crucially, identify the impurities that may arise. Lansoprazole is known to degrade significantly under acidic, basic, and oxidative stress.[3][4]

-

Acidic Hydrolysis: This pathway is fundamental to the drug's mechanism of action but also a primary source of degradation. It leads to the active sulfenamide and other byproducts.[1]

-

Basic Hydrolysis: While more stable than in acid, Lansoprazole also degrades in basic media, often forming unique impurities with higher molecular weights.[5][6]

-

Oxidative Degradation: This pathway is particularly relevant to our topic. The sulfinyl group in Lansoprazole is susceptible to over-oxidation, leading to the formation of Lansoprazole Sulfone. Concurrently, the pyridine nitrogen can be oxidized to its N-oxide form.[7][8] The combination of these two reactions results in the formation of Lansoprazole Sulfone N-Oxide , a known potential impurity.[9][10]

The following diagram illustrates the primary oxidative degradation pathway leading to the formation of Lansoprazole Sulfone and its N-Oxide derivative.

Caption: Oxidative degradation pathways of Lansoprazole.

The Role of Deuterated Standards: Introducing Lansoprazole-d4 Sulfone N-Oxide

In modern analytical chemistry, particularly in quantitative mass spectrometry, stable isotope-labeled internal standards are the gold standard. Lansoprazole-d4 Sulfone N-Oxide is the deuterium-labeled analogue of the degradation product.[11]

Why use a deuterated standard? The rationale is built on the principle of isotope dilution mass spectrometry. A known quantity of the deuterated standard is spiked into a sample before analysis. Because it is chemically identical to the non-deuterated (endogenous) analyte, it behaves identically during sample preparation, chromatography, and ionization. However, it is easily distinguished by its higher mass (a +4 Dalton shift in this case). This allows for highly accurate quantification of the target degradant, as any variability in the analytical process affects both the analyte and the standard equally.[11] Therefore, Lansoprazole-d4 Sulfone N-Oxide serves as an indispensable tool for the precise measurement of the Lansoprazole Sulfone N-Oxide impurity.

The Analytical Blueprint: A Self-Validating System for Identification

Identifying a specific degradation product within a complex mixture requires a robust, multi-step analytical strategy. The workflow described here is designed as a self-validating system, where each step confirms the findings of the previous one.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Forced degradation studies of lansoprazole using LC-ESI HRMS and 1 H-NMR experiments: in vitro toxicity evaluation of major degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Hydrolytic Degradation Study of Lansoprazole, Identification, Isolation and Characterisation of Base Degradation Product [scirp.org]

- 6. scispace.com [scispace.com]

- 7. ijmca.com [ijmca.com]

- 8. WO2008087665A2 - Process for preparation of lansoprazole - Google Patents [patents.google.com]

- 9. caymanchem.com [caymanchem.com]

- 10. tandfonline.com [tandfonline.com]

- 11. medchemexpress.com [medchemexpress.com]

An In-Depth Technical Guide to the Role of Lansoprazole-d4 Sulfone N-Oxide as a Stable Isotope Labeled Standard in Bioanalytical Applications

This guide provides a comprehensive technical overview of the critical role and application of Lansoprazole-d4 Sulfone N-Oxide as a stable isotope-labeled (SIL) internal standard (IS) in quantitative bioanalysis. Tailored for researchers, analytical scientists, and drug development professionals, this document delves into the underlying principles of its use, detailed experimental workflows, and the rigorous validation required to ensure data integrity in regulated studies.

The Foundational Principle: Why Internal Standards are Non-Negotiable in Bioanalysis

In quantitative mass spectrometry, particularly when analyzing complex biological matrices like plasma or urine, the journey of an analyte from sample collection to detection is fraught with potential variability. Sample preparation steps, such as protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE), can lead to inconsistent analyte recovery.[1] Furthermore, instrumental factors like injection volume fluctuations and matrix-induced ion suppression or enhancement can significantly impact the analyte's signal intensity.[2][3]

An internal standard is a compound of known concentration added to every sample, calibrator, and quality control (QC) standard before processing. Its purpose is to normalize for these sources of variability.[4] By calculating the ratio of the analyte's response to the IS's response, we can correct for losses and fluctuations, thereby achieving the accuracy and precision demanded in pharmacokinetic (PK), toxicokinetic (TK), and bioequivalence studies.[5]

The "gold standard" for internal standards in mass spectrometry is a stable isotope-labeled version of the analyte itself.[4][6] A SIL-IS is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes like deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N).[6][7] This near-perfect chemical analogy ensures that the IS and the analyte behave almost identically during extraction, chromatography, and ionization, providing the most effective normalization.[5]

Lansoprazole: Metabolism and the Genesis of the Analyte

Lansoprazole is a proton pump inhibitor used to treat acid-related disorders.[8][9] Upon administration, it undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 enzyme system.[9][10]

-

CYP2C19: This enzyme is the principal pathway, responsible for converting lansoprazole to 5-hydroxylansoprazole .[11]

-

CYP3A4: This enzyme oxidizes lansoprazole to lansoprazole sulfone and lansoprazole sulfide.[10][11]

These metabolites, which have little to no therapeutic activity, are key markers of the drug's disposition.[8][12] The formation of lansoprazole sulfone is particularly significant as its plasma concentration can be influenced by an individual's CYP2C19 genetic polymorphism.[8][13] Further oxidation can lead to the formation of impurities such as Lansoprazole Sulfone N-Oxide .[14][] Accurate quantification of these metabolites is crucial for comprehensive pharmacokinetic profiling and drug-drug interaction studies.

The Standard in Focus: Lansoprazole-d4 Sulfone N-Oxide

Lansoprazole-d4 Sulfone N-Oxide is the deuterium-labeled analogue of the Lansoprazole Sulfone N-Oxide impurity/metabolite.[][16][17] The "d4" designation indicates that four hydrogen atoms on the benzimidazole ring have been replaced with deuterium atoms.

Why this specific labeling is advantageous:

-

Chemical Stability: The deuterium atoms are placed on an aromatic ring, a chemically stable position. This prevents H/D exchange with the solvent, which would compromise the mass difference and the integrity of the analysis.[6]

-

Sufficient Mass Shift: A mass difference of four Daltons (Da) is substantial enough to prevent isotopic crosstalk. This ensures that the natural isotopic abundance of the unlabeled analyte (M+4) does not interfere with the signal of the internal standard. A mass difference of at least 3 Da is generally recommended.[6]

-

Co-elution: Due to the minimal impact of deuterium substitution on physicochemical properties, Lansoprazole-d4 Sulfone N-Oxide co-elutes almost perfectly with the unlabeled analyte during liquid chromatography. This is essential for effective correction of matrix effects, which are most pronounced at the point of elution.[4]

Experimental Protocol: A Validated LC-MS/MS Workflow

This section outlines a typical, self-validating protocol for the quantification of Lansoprazole Sulfone N-Oxide in human plasma using Lansoprazole-d4 Sulfone N-Oxide as the internal standard. The methodology is grounded in the principles outlined in the FDA and ICH M10 guidelines for bioanalytical method validation.[18][19]

Step 1: Preparation of Stock and Working Solutions

-

Analyte Stock: Accurately weigh ~1 mg of Lansoprazole Sulfone N-Oxide reference standard and dissolve in a suitable solvent (e.g., DMSO, Methanol) to create a 1 mg/mL stock solution.

-

IS Stock: Prepare a 1 mg/mL stock solution of Lansoprazole-d4 Sulfone N-Oxide in the same manner. A Certificate of Analysis (CoA) for the IS is not required as long as its suitability for use is demonstrated during validation.[19]

-

Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 acetonitrile:water to create calibration curve spiking solutions. Prepare a separate working solution for the IS (e.g., at 100 ng/mL) to be spiked into samples.

Step 2: Sample Preparation (Protein Precipitation)

-

Aliquot 100 µL of blank human plasma, calibration standards, QCs, or study samples into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the IS working solution (e.g., 100 ng/mL) to all tubes except for the blank matrix samples. This ensures a consistent concentration of the IS across the entire batch.

-

Add 400 µL of ice-cold acetonitrile to precipitate plasma proteins. The organic solvent disrupts the protein structure, causing them to aggregate and fall out of solution.

-

Vortex vigorously for 1 minute, then centrifuge at >10,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new set of tubes.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the mobile phase. This step ensures the sample solvent is compatible with the initial chromatographic conditions, leading to good peak shape.

Step 3: LC-MS/MS Instrumental Conditions

-

LC System: UHPLC system.

-

Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is typically effective for this class of compounds.

-

Mobile Phase: A gradient elution using Water with 0.1% Formic Acid (Solvent A) and Acetonitrile with 0.1% Formic Acid (Solvent B). Formic acid aids in the positive ionization of the analytes.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: Triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray Ionization (ESI), Positive Mode.

| Parameter | Analyte (Lansoprazole Sulfone N-Oxide) | IS (Lansoprazole-d4 Sulfone N-Oxide) | Rationale |

| Precursor Ion (Q1) | m/z 402.1 | m/z 406.1 | Represents the protonated molecular ion [M+H]⁺. The +4 Da shift confirms the incorporation of four deuterium atoms. |

| Product Ion (Q3) | m/z 116.0 (example) | m/z 116.0 (example) | A stable, high-intensity fragment ion chosen for quantification. The fragment is often common to both analyte and IS if the label is not on the fragmented portion. |

| Dwell Time | 100 ms | 100 ms | Sufficient time to acquire at least 15-20 data points across the chromatographic peak for accurate integration. |

| Collision Energy | Optimized (e.g., 25 eV) | Optimized (e.g., 25 eV) | The voltage applied in the collision cell (Q2) to induce fragmentation. Optimized to maximize the product ion signal. |

Method Validation: A System of Self-Verification

A bioanalytical method is only reliable if it has been fully validated according to regulatory guidelines.[20][21] The use of a high-quality SIL-IS like Lansoprazole-d4 Sulfone N-Oxide is instrumental in meeting these stringent criteria.

| Validation Parameter | FDA / ICH M10 Guideline Acceptance Criteria | How the SIL-IS Ensures Compliance |

| Selectivity | No significant interfering peaks at the retention time of the analyte and IS in at least six independent matrix sources.[18] | The unique mass transitions (MRM) for both analyte and IS provide high selectivity, minimizing the chance of endogenous interferences. |

| Matrix Effect | The matrix factor (analyte response in post-extraction spiked matrix vs. neat solution) should have a coefficient of variation (CV) ≤ 15%. | The SIL-IS co-elutes and experiences the same degree of ion suppression/enhancement as the analyte, effectively normalizing for matrix-induced variability. |

| Calibration Curve | At least 6-8 non-zero points. ≥75% of standards must be within ±15% of nominal (±20% at LLOQ).[20] | The IS normalizes for any minor inconsistencies in injection or instrument response across the analytical run, ensuring a linear and reproducible curve. |

| Accuracy & Precision | Intra- and inter-day precision (CV) ≤ 15% (≤ 20% at LLOQ). Accuracy (RE%) within ±15% (±20% at LLOQ).[21] | This is the ultimate test of the IS. By correcting for variability at every step, the SIL-IS is the primary reason these tight acceptance criteria can be consistently met. |

| Recovery | Not a required parameter, but should be consistent and reproducible. | The SIL-IS and analyte will have nearly identical extraction recovery. While recovery may not be 100%, its consistency is ensured by the IS. |

| Stability | Analyte should be stable under various conditions (freeze-thaw, bench-top, long-term storage) with mean concentration within ±15% of nominal. | The IS compensates for any degradation of the analyte during sample handling and storage, provided the IS itself is stable. |

Conclusion

Lansoprazole-d4 Sulfone N-Oxide exemplifies the pinnacle of internal standard technology for quantitative bioanalysis. Its design—incorporating a stable deuterium label on a chemically inert position with a sufficient mass shift—makes it an ideal tool for LC-MS/MS assays. By co-eluting with its unlabeled counterpart, it provides unparalleled correction for variability arising from sample preparation and matrix effects. The use of this SIL-IS is not merely a technical choice but a foundational element of a self-validating system that ensures the generation of accurate, precise, and reproducible data. For researchers in drug metabolism and pharmacokinetics, employing such a high-quality internal standard is essential for meeting rigorous regulatory standards and making confident, data-driven decisions in the drug development process.[6][22]

References

-

Lansoprazole Pathway, Pharmacokinetics. (n.d.). PharmGKB. Retrieved from [Link]

-

Zhang, D., Yang, M., Liu, M., Zhang, Y., Wang, X., Xiao, X., & Liu, H. (2012). Pharmacokinetics of lansoprazole and its main metabolites after single intravenous doses in healthy Chinese subjects. Xenobiotica, 42(8), 735-741. Retrieved from [Link]

-

Lansoprazole Metabolism Pathway (old). (n.d.). PathWhiz. Retrieved from [Link]

-

What is the mechanism of Lansoprazole? (2024, July 17). Patsnap Synapse. Retrieved from [Link]

-

Zhang, D., et al. (2012). Pharmacokinetics of lansoprazole and its main metabolites after single intravenous doses in healthy Chinese subjects. PubMed. Retrieved from [Link]

-

Delhotal-Landes, B., Flouvat, B., et al. (1993). Clinical pharmacokinetics of lansoprazole. Clinical Pharmacokinetics. Retrieved from [Link]

-

Lansoprazole-D4. (n.d.). Veeprho. Retrieved from [Link]

-

A02BC03 - Lansoprazole. (n.d.). Acute Porphyria Drugs Database. Retrieved from [Link]

-

A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.). International Journal of Research and Scientific Innovation. Retrieved from [Link]

-

The Role of Internal Standards In Mass Spectrometry. (2025, April 21). SCION Instruments. Retrieved from [Link]

-

Deuterated internal standards and bioanalysis. (n.d.). AptoChem. Retrieved from [Link]

-

Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30). ResolveMass Laboratories Inc. Retrieved from [Link]

-

Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. (2024, November 21). Metabolic Solutions. Retrieved from [Link]

-

Pharmacokinetic Properties of Lansoprazole (30-mg Enteric-Coated Capsules) and Its Metabolites. (2025, August 8). ResearchGate. Retrieved from [Link]

-

Isotopic Labeling of Metabolites in Drug Discovery Applications. (n.d.). Bentham Science. Retrieved from [Link]

-

Application of Stable Isotope-Labeled Compounds in Metabolism and in Metabolism-Mediated Toxicity Studies. (2008, August 15). ACS Publications. Retrieved from [Link]

-

Abramson, F. P. (2001). The use of stable isotopes in drug metabolism studies. Seminars in Perinatology, 25(3), 133-138. Retrieved from [Link]

-

Isotopic Labeling of Metabolites in Drug Discovery Applications. (2012, November 1). Current Drug Metabolism. Retrieved from [Link]

-

Bioanalytical Method Validation Guidance for Industry. (2018, May 24). U.S. Food and Drug Administration. Retrieved from [Link]

-

Quantification of Lansoprazole in Oral Suspension by Ultra-High-Performance Liquid Chromatography Hybrid Ion-Trap Time-of-Flight Mass Spectrometry. (n.d.). Hindawi. Retrieved from [Link]

-

Development and Validation of a LC-MS/MS Method to Determine Lansoprazole in Human Plasma. (2015, February 17). Bentham Open. Retrieved from [Link]

-

Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). ResolveMass Laboratories Inc. Retrieved from [Link]

-

M10 Bioanalytical Method Validation and Study Sample Analysis. (n.d.). U.S. Food and Drug Administration. Retrieved from [Link]

-

Shah, V. P., et al. (2000). Bioanalytical method validation: An updated review. The AAPS Journal, 2(1), E1. Retrieved from [Link]

-

LC-MS/MS determination of lansoprazole and its metabolites in human plasma. (2006, January 1). Journal of Pharmaceutical Analysis. Retrieved from [Link]

-

Determination of lansoprazole in human plasma by rapid resolution liquid chromatography-electrospray tandem mass spectrometry. (2008, December 15). PubMed. Retrieved from [Link]

-

Sensitive Analytical Liquid Chromatography-Tandem Mass Spectroscopy Method for the Estimation of Dexlansoprazole in Pharmaceutical Formulations. (2018, July 30). International Journal of Pharmaceutical Quality Assurance. Retrieved from [Link]

-

Synthesis protocol for lansoprazole sulfone N-oxide. (n.d.). ResearchGate. Retrieved from [Link]

- The synthetic method of lansoprazole and the lansoprazole synthesized by the method. (n.d.). Google Patents.

-

Synthesis and Characterization of Lansoprazole Impurities. (n.d.). International Journal of Medicinal Chemistry & Analysis. Retrieved from [Link]

-

Synthesis of the Impurities of Lansoprazole. (2010). Chinese Pharmaceutical Journal. Retrieved from [Link]

-

Lansoprazole EP Impurity B N-Oxide-d4. (n.d.). TLC Pharmaceutical Standards. Retrieved from [Link]

Sources

- 1. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]

- 2. eurekaselect.com [eurekaselect.com]

- 3. benthamdirect.com [benthamdirect.com]

- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 5. texilajournal.com [texilajournal.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. resolvemass.ca [resolvemass.ca]

- 8. tandfonline.com [tandfonline.com]

- 9. What is the mechanism of Lansoprazole? [synapse.patsnap.com]

- 10. ClinPGx [clinpgx.org]

- 11. ClinPGx [clinpgx.org]

- 12. pdf.hres.ca [pdf.hres.ca]

- 13. Pharmacokinetics of lansoprazole and its main metabolites after single intravenous doses in healthy Chinese subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ijmca.com [ijmca.com]

- 16. medchemexpress.com [medchemexpress.com]

- 17. tlcstandards.com [tlcstandards.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. fda.gov [fda.gov]

- 20. resolvemass.ca [resolvemass.ca]

- 21. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]

- 22. metsol.com [metsol.com]

Metabolic Profile of Lansoprazole and its N-Oxide & Sulfone Impurities: A Technical Guide

Executive Summary

This technical guide provides a comprehensive analysis of the biotransformation and impurity profiling of Lansoprazole (LAN). It is designed for researchers and CMC (Chemistry, Manufacturing, and Controls) professionals. The core focus is distinguishing between metabolic formation (in vivo) and degradation pathways (in vitro) of two critical structural analogs: Lansoprazole Sulfone and Lansoprazole N-Oxide .

Crucially, this guide addresses the "Isobaric Triad" challenge in LC-MS/MS analysis, where the parent drug’s primary metabolites and oxidative impurities share identical mass-to-charge ratios (

Part 1: Molecular Mechanism & Pharmacokinetics

Lansoprazole is a substituted benzimidazole proton pump inhibitor (PPI).[1] It is a prodrug that requires acid activation within the parietal cell canaliculi to form the active sulfonamide derivative, which covalently binds to the

However, before reaching the target site, LAN undergoes extensive hepatic metabolism.[2] The molecule possesses a chiral sulfur center, existing as a racemate (1:1 mixture of R- and S-enantiomers). This chirality dictates the metabolic route, a concept known as stereoselective metabolism.

The Metabolic Pathways (In Vivo)

The liver metabolizes LAN primarily through the Cytochrome P450 system.[2]

-

CYP2C19 (Hydroxylation): Preferentially targets the (R)-enantiomer to form 5-Hydroxylansoprazole .

-

CYP3A4 (Sulfoxidation): Preferentially targets the (S)-enantiomer to form Lansoprazole Sulfone .

Note: Lansoprazole Sulfone is pharmacologically inactive but is the major circulating metabolite in plasma.

Diagram 1: Stereoselective Metabolic Pathway

The following diagram illustrates the divergence of R- and S-Lansoprazole metabolism.

Caption: Stereoselective biotransformation of Lansoprazole showing the divergence of R- and S-enantiomers via CYP2C19 and CYP3A4.

Part 2: Impurity Profiling vs. Metabolism

In drug development, distinguishing between a metabolite formed by enzymes and an impurity formed by chemical degradation is critical for safety qualification (MIST Guidelines).

Lansoprazole Sulfone (The Dual Identity)

-

Identity: Metabolite AND Impurity (USP Related Compound A).

-

Structure: The sulfinyl group (

) is oxidized to a sulfonyl group ( -

Origin:

-

Safety Implication: Because it is a major human metabolite, higher limits of this impurity in the drug product are generally acceptable under ICH Q3B(R2) guidelines, as the body is already exposed to significant systemic levels.

Lansoprazole N-Oxide (The Impurity)[8][9][10][11][12]

-

Identity: Impurity (EP Impurity A).

-

Structure: Oxidation occurs at the nitrogen atom of the pyridine ring, not the benzimidazole.

-

Origin:

-

In Vivo: Minor/Trace pathway (negligible compared to sulfone).

-

In Vitro:[3] Primary process impurity (over-oxidation during synthesis) or stress degradation product (acidic/oxidative stress).

-

-

Safety Implication: Unlike the sulfone, the N-Oxide is not a major circulating metabolite. Therefore, it must be strictly controlled according to standard ICH thresholds (typically <0.2% or <0.5% depending on dose).

Comparative Data Table

| Feature | Lansoprazole (Parent) | Lansoprazole Sulfone | Lansoprazole N-Oxide | 5-Hydroxylansoprazole |

| Role | API (Prodrug) | Metabolite / Impurity | Impurity | Metabolite |

| Molecular Mass | 369.36 Da | 385.36 Da (+16) | 385.36 Da (+16) | 385.36 Da (+16) |

| Primary Origin | Synthesis | CYP3A4 / Oxidation | Synthesis / Stress | CYP2C19 |

| Structural Change | N/A | Pyridine | Benzimidazole | |

| Pharmacology | Active (after acid activation) | Inactive | Inactive | Inactive |

Part 3: Analytical Methodologies (LC-MS/MS)

The Challenge: The Sulfone, N-Oxide, and 5-Hydroxy metabolites are isobaric (all approx. m/z 386).[6] A standard MS1 scan cannot distinguish them. You must rely on chromatographic resolution and MS/MS fragmentation patterns .

Protocol: High-Resolution Separation

-

Instrument: UHPLC coupled with Q-TOF or Triple Quadrupole MS.

-

Column: C18 (e.g., Waters Acquity BEH C18 or Agilent Zorbax SB-C18), 1.7 µm particle size.

-

Mobile Phase:

-

Gradient: 10% B to 90% B over 10-15 minutes.

Diagram 2: Analytical Decision Matrix

This workflow guides the identification of isobaric impurities.

Caption: Analytical workflow for resolving the isobaric triad (Sulfone, N-Oxide, 5-OH) using RT and Fragmentation.

Critical Experimental Notes

-

Sample Diluent: Never use pure methanol or acidic diluents for sample preparation. Lansoprazole degrades into "Lansoprazole Sulfide" and other artifacts in acidic solution. Use 0.1N NaOH or a pH 9.0 buffer for extraction/dilution to ensure stability [1].

-

Elution Order: typically N-Oxide (most polar)

5-Hydroxy

Part 4: Regulatory & Safety Context (MIST)

The Metabolites in Safety Testing (MIST) guidelines (ICH M3(R2)) dictate how impurities are qualified.

-

Lansoprazole Sulfone: Since this is a major human metabolite (AUC > 10% of total drug-related exposure), it is considered "qualified" by the clinical safety data of the parent drug. If it appears as a degradation impurity in the drug product, limits can often be set higher than the standard 0.2% threshold without new toxicology studies [2].

-

Lansoprazole N-Oxide: This is not a disproportionate metabolite in humans. Therefore, if it appears in the drug product, it must be controlled strictly according to ICH Q3B(R2) thresholds. If it exceeds the qualification threshold (e.g., 0.2% for >10mg daily dose), genotoxicity and general toxicity studies are required [3].

References

-

Reddy, G.M., et al. (2008).[5][9] Synthesis and characterization of metabolites and potential impurities of lansoprazole, an antiulcerative drug.[5][10] Synthetic Communications.[5] Link[10]

-

ICH Guidelines. (2006).[11][12] ICH Q3B(R2): Impurities in New Drug Products.[13] International Council for Harmonisation. Link

-

FDA Center for Drug Evaluation and Research. (2020). Safety Testing of Drug Metabolites (MIST) Guidance.Link

-

Katsuki, H., et al. (2001). Role of CYP3A4 and CYP2C19 in the stereoselective metabolism of lansoprazole by human liver microsomes.[3][14] European Journal of Clinical Pharmacology. Link

-

Shankar, G., et al. (2017). Forced degradation studies of lansoprazole using LC-ESI HRMS and 1H-NMR experiments.[5] Journal of Mass Spectrometry.[5] Link

Sources

- 1. Bot Verification [rasayanjournal.co.in]

- 2. tandfonline.com [tandfonline.com]

- 3. Enantioselective disposition of lansoprazole in relation to CYP2C19 genotypes in the presence of fluvoxamine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CAS 213476-12-1: Lansoprazole N-Oxide | CymitQuimica [cymitquimica.com]

- 5. caymanchem.com [caymanchem.com]

- 6. Identification of Oxidative Degradation Products of Lansoprazole by Using High Resolution Mass Spectrometry Spectral Data [scirp.org]

- 7. Impurity spectra of lansoprazole enteric-coated preparations by high performance liquid chromatography-high resolution orbital trap mass spectrometry [jcpu.cpu.edu.cn]

- 8. Bot Verification [rasayanjournal.co.in]

- 9. researchgate.net [researchgate.net]

- 10. tandfonline.com [tandfonline.com]

- 11. ICH Q3B (R2) Impurities in new drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 12. database.ich.org [database.ich.org]

- 13. ICH Official web site : ICH [ich.org]

- 14. researchgate.net [researchgate.net]

Physical properties and solubility of Lansoprazole-d4 Sulfone N-Oxide

Topic: Physical Properties, Solubility, and Handling of Lansoprazole-d4 Sulfone N-Oxide Content Type: Technical Reference Guide / Whitepaper Audience: Analytical Chemists, DMPK Researchers, and QC Scientists.

Physicochemical Profiling & Bioanalytical Application Guide[1][2]

Executive Summary

Lansoprazole-d4 Sulfone N-Oxide (CAS: 1190009-70-1) is a highly specialized stable isotope-labeled reference standard used primarily as an Internal Standard (IS) in the quantitative analysis of Lansoprazole impurities and metabolites.

Chemically, it represents a "double oxidation" product of the parent drug—oxidized at both the sulfinyl sulfur (to sulfone) and the pyridine nitrogen (to N-oxide)—with a stable deuterium label (

Chemical Identity & Structural Significance[3][4][5]

The molecule differs from the parent drug (Lansoprazole) by two major oxidative modifications and one isotopic substitution. These changes drastically alter its solubility and ionization behavior compared to the parent API.

| Feature | Specification | Technical Note |

| Chemical Name | 2-[[[3-methyl-1-oxido-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]sulfonyl]-1H-benzimidazole-d4 | |

| CAS Number | 1190009-70-1 | Non-deuterated analog: 953787-54-7 |

| Molecular Formula | ||

| Molecular Weight | 405.38 g/mol | +4 Da shift vs. non-deuterated form (401.[][2]36) |

| Isotopic Purity | Essential to prevent "cross-talk" in MS channels. | |

| Oxidation State | Sulfone ( | Makes the molecule more polar and less basic. |

| Physical State | White to Off-White Solid | Hygroscopic powder. |

Structural Impact on Properties

-

The Sulfone Group: Unlike the chiral sulfoxide in Lansoprazole, the sulfone is achiral and chemically more stable against racemization, but it increases the electron-withdrawing effect on the benzimidazole ring.

-

The N-Oxide Group: This introduces a significant dipole. While pyridine is basic (

), pyridine N-oxides are extremely weak bases (

Solubility Profile & Dissolution Protocol

Core Directive: Do not assume the solubility of this metabolite mirrors the parent drug. The N-oxide moiety renders it insoluble in ethanol , a solvent commonly used for the parent Lansoprazole.

Solvent Compatibility Matrix

| Solvent | Solubility Rating | Max Conc. (Approx) | Usage Recommendation |

| DMSO | High | ~5 mg/mL | Primary solvent for stock preparation. |

| Methanol | Moderate/High | ~1-2 mg/mL | Good for secondary dilutions; easier to evaporate than DMSO. |

| Ethanol | Insoluble | < 0.1 mg/mL | AVOID. Distinct difference from parent drug. |

| Water | Insoluble | Negligible | Precipitates immediately upon dilution if organic ratio is low. |

| PBS (pH 7.2) | Insoluble | Negligible | Not suitable for direct dissolution. |

| Acetonitrile | Moderate | Variable | Useful for LC-MS mobile phase integration. |

Master Stock Preparation Protocol (Self-Validating)

Context: Deuterated standards are expensive and often supplied in small quantities (1–10 mg). This protocol minimizes waste and prevents degradation.

Step 1: Environmental Control

-

Perform all weighing and dissolution in amber glassware or under yellow light. Lansoprazole derivatives are photosensitive.

-

Allow the vial to equilibrate to room temperature before opening to prevent condensation (hygroscopicity management).

Step 2: Dissolution (The "DMSO First" Rule)

-

Weigh the target amount of Lansoprazole-d4 Sulfone N-Oxide.

-

Add DMSO (Dimethyl Sulfoxide) to achieve a concentration of 1 mg/mL to 5 mg/mL .

-

Why DMSO? It disrupts the strong crystal lattice energy of the sulfone/N-oxide packing more effectively than methanol.

-

-

Sonicate for 30–60 seconds. Visual inspection must confirm a clear solution with no floating particulates.

Step 3: Sub-Aliquot & Storage

-

Do not store the working stock at 4°C. DMSO freezes at 19°C. Repeated freeze-thaw cycles in DMSO can cause localized concentration gradients or precipitation.

-

Action: Aliquot into single-use amber vials. Store at -20°C or -80°C .

Stability & Handling (The "Three Pillars" of Degradation)

Researchers must mitigate three specific degradation pathways. The "Self-Validating" aspect of this guide requires you to check these parameters before every assay.

Stability Logic Diagram

The following Graphviz diagram illustrates the decision logic for handling the compound to ensure integrity.

Caption: Workflow for receiving, dissolving, and storing Lansoprazole-d4 Sulfone N-Oxide to prevent degradation.

Critical Degradation Pathways

-

Photolytic Degradation:

-

Hygroscopic Instability:

-

Solvent-Induced Exchange:

-

Note: The deuterium atoms are on the benzimidazole ring (

). These are generally non-exchangeable in protic solvents (MeOH/Water) at neutral pH. However, avoid strong acids which could facilitate exchange or degradation.

-

Analytical Application (LC-MS/MS)

When developing a method using this Internal Standard:

-

Mass Shift: The parent Lansoprazole Sulfone N-Oxide has a monoisotopic mass of 401.07 . The d4 variant will appear at 405.09 (approx).

-

Retention Time: Due to the Deuterium Isotope Effect, the d4 variant may elute slightly earlier than the non-deuterated analyte on Reverse Phase (C18) columns, but this shift is usually negligible (< 0.1 min).

-

MRM Transitions (Example):

-

Precursor: [M+H]+ 406.1

-

Product Ions: Look for loss of the sulfone/N-oxide moiety or cleavage at the sulfonyl bridge. Common fragments often include the deuterated benzimidazole ring (m/z ~138 for d4-benzimidazole deriv vs ~134 for non-labeled).

-

References

- Reddy, G.M., et al. (2008). Synthesis and characterization of metabolites and potential impurities of lansoprazole, an antiulcerative drug.

-

Shandilya, D.K., et al. (2017). Identification of Oxidative Degradation Products of Lansoprazole by Using High Resolution Mass Spectrometry Spectral Data. International Journal of Analytical Mass Spectrometry and Chromatography, 5, 57-69.[6]

- European Pharmacopoeia (Ph. Eur.).Lansoprazole Monograph: Impurity Profile.

Sources

Methodological & Application

Application Note: Robust Sample Preparation Strategies for the Quantification of Lansoprazole-d4 Sulfone N-Oxide in Biological Matrices

Introduction

Lansoprazole, a proton pump inhibitor, undergoes extensive metabolism, leading to the formation of various metabolites, including Lansoprazole Sulfone and its subsequent N-oxide derivative. The deuterated internal standard, Lansoprazole-d4 Sulfone N-Oxide, is critical for accurate quantification of the corresponding analyte in pharmacokinetic and metabolic studies. Given the complexity of biological matrices such as plasma and serum, a robust and reliable sample preparation method is paramount to ensure the accuracy, precision, and sensitivity of subsequent analytical techniques, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

This application note provides a detailed guide to two commonly employed and effective sample preparation techniques for the extraction of Lansoprazole-d4 Sulfone N-Oxide from plasma: Protein Precipitation (PPT) and Liquid-Liquid Extraction (LLE). The choice of method often depends on the required level of cleanliness, desired recovery, and throughput needs of the laboratory. We will delve into the rationale behind each step, offering insights to empower researchers to adapt and optimize these protocols for their specific applications. All methodologies presented are designed to align with the principles outlined in regulatory guidelines such as the FDA's Bioanalytical Method Validation guidance and the ICH M10 guideline.[1][2][3][4]

Analyte Profile: Lansoprazole-d4 Sulfone N-Oxide

A thorough understanding of the analyte's physicochemical properties is fundamental to developing an effective sample preparation strategy.

| Property | Value/Information | Source |

| Molecular Formula | C16H10D4F3N3O4S | [] |

| Molecular Weight | 405.38 g/mol | [] |

| Solubility | Soluble in DMSO, Methanol. | [] |

| Storage | 2-8°C for short-term; -20°C to -80°C for long-term storage of stock solutions. | [][6] |

| Chemical Structure | 4,5,6,7-tetradeuterio-2-[[3-methyl-1-oxido-4-(2,2,2-trifluoroethoxy)pyridin-1-ium-2-yl]methylsulfonyl]-1H-benzimidazole | [] |

The presence of the sulfone and N-oxide moieties increases the polarity of the molecule compared to the parent lansoprazole. This characteristic influences the choice of extraction solvents and solid-phase extraction sorbents. The deuteration on the benzimidazole ring does not significantly alter its chemical behavior during extraction but provides the necessary mass shift for use as an internal standard in mass spectrometry.

Method 1: Protein Precipitation (PPT)

Protein precipitation is a rapid and straightforward technique for removing the majority of proteins from a biological sample.[7][8] It is particularly well-suited for high-throughput screening and when a very high recovery is a primary objective. The underlying principle is the denaturation and precipitation of proteins upon the addition of an organic solvent, acid, or salt.[8][9] For Lansoprazole and its metabolites, acetonitrile is a commonly used and effective precipitating agent.[10]

Rationale for Method Selection

-

Speed and Simplicity: PPT is one of the fastest sample preparation techniques, making it ideal for laboratories with high sample loads.

-

High Recovery: This method generally yields high analyte recovery as the small molecule analytes remain in the supernatant.

-

Cost-Effective: Requires minimal specialized equipment and inexpensive solvents.

Potential Challenges

-

Matrix Effects: The resulting supernatant can still contain a significant amount of endogenous materials like phospholipids, which may cause ion suppression or enhancement in the MS source.[7]

-

Analyte Co-precipitation: While less common for small molecules, there is a slight risk of the analyte being entrapped within the precipitated protein pellet, leading to lower recovery.[10]

Experimental Protocol

-

Sample Thawing: Thaw frozen plasma samples at room temperature, followed by vortexing to ensure homogeneity.

-

Aliquoting: In a clean microcentrifuge tube, add 100 µL of the plasma sample.

-

Internal Standard Spiking: Add a small volume (e.g., 10 µL) of the working solution of Lansoprazole-d4 Sulfone N-Oxide to each sample (except for blanks).

-

Precipitation: Add 300 µL of ice-cold acetonitrile to the plasma sample. The 3:1 ratio of solvent to sample is a common starting point and can be optimized.

-

Vortexing: Vortex the mixture vigorously for 30-60 seconds to ensure complete protein precipitation. A uniform, cloudy suspension should be observed.

-

Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes at 4°C. This will pellet the precipitated proteins at the bottom of the tube.

-

Supernatant Transfer: Carefully aspirate the clear supernatant and transfer it to a clean tube or a 96-well plate for analysis. Be cautious not to disturb the protein pellet.

-

Evaporation and Reconstitution (Optional but Recommended): For increased sensitivity and to ensure compatibility with the initial mobile phase, the supernatant can be evaporated to dryness under a gentle stream of nitrogen. The residue is then reconstituted in a small volume (e.g., 100 µL) of the mobile phase.

Workflow Diagram: Protein Precipitation

Caption: Protein Precipitation Workflow for Lansoprazole-d4 Sulfone N-Oxide.

Method 2: Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a classic sample cleanup technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase (the sample) and an organic solvent.[11] LLE generally provides a cleaner extract than PPT, reducing the risk of matrix effects. For Lansoprazole and its metabolites, a mixture of diethyl ether and dichloromethane has been shown to be effective.[12][13]

Rationale for Method Selection

-

Cleaner Extracts: LLE is more selective than PPT and removes a larger portion of interfering endogenous components.

-

Reduced Matrix Effects: The cleaner extract often leads to more stable and reproducible MS signals.

-

Concentration Step: The evaporation of the organic solvent allows for the sample to be concentrated, which can improve the limit of quantification.

Potential Challenges

-

Emulsion Formation: Vigorous mixing can sometimes lead to the formation of an emulsion at the interface of the two liquid phases, making separation difficult.

-

Analyte Recovery: The recovery of the analyte depends on its partition coefficient between the two phases and can be influenced by pH. For acidic or basic compounds, adjusting the pH of the aqueous phase can significantly improve extraction efficiency.

-

Solvent Handling: Requires the use of volatile and potentially hazardous organic solvents, necessitating proper safety precautions.

Experimental Protocol

-

Sample Thawing and Aliquoting: Follow the same initial steps as in the PPT method (100 µL of plasma).

-

Internal Standard Spiking: Spike the samples with the deuterated internal standard.

-

pH Adjustment (Optional): Depending on the pKa of Lansoprazole Sulfone N-Oxide, adjusting the pH of the plasma sample with a buffer (e.g., to a slightly basic pH) may improve the extraction of this class of compounds into an organic solvent.

-

Addition of Extraction Solvent: Add 600 µL of an organic solvent mixture, such as diethyl ether:dichloromethane (70:30, v/v), to the plasma sample.

-

Extraction: Vortex the mixture for 2-5 minutes to facilitate the transfer of the analyte into the organic phase. Avoid overly vigorous vortexing to minimize emulsion formation.

-

Centrifugation: Centrifuge at a moderate speed (e.g., 4,000 rpm) for 10 minutes to separate the aqueous and organic layers.

-

Organic Layer Transfer: Carefully transfer the upper organic layer to a clean tube.

-

Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).

-

Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase. Vortex briefly to ensure the analyte is fully dissolved.

-

Analysis: The reconstituted sample is now ready for injection into the LC-MS/MS system.

Workflow Diagram: Liquid-Liquid Extraction

Caption: Liquid-Liquid Extraction Workflow for Lansoprazole-d4 Sulfone N-Oxide.

Method Comparison and Selection Criteria

| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) |

| Speed | Very Fast | Moderate |

| Throughput | High | Moderate |

| Extract Cleanliness | Lower | Higher |

| Risk of Matrix Effects | Higher | Lower |

| Typical Recovery | High (>90%) | Good to High (70-95%) |

| Cost | Low | Low to Moderate |

| Automation Potential | High | Moderate to High |

Expert Recommendation: For early-stage discovery or high-throughput applications where speed is critical, Protein Precipitation is often the preferred method. For regulated bioanalysis, such as in support of clinical trials, where robustness and minimal matrix effects are paramount, Liquid-Liquid Extraction or the more advanced Solid-Phase Extraction (SPE) would be the methods of choice. The presented LLE protocol offers a good balance between sample cleanliness and ease of use.

Stability Considerations

Lansoprazole and its metabolites can be susceptible to degradation, particularly in acidic conditions and at elevated temperatures.[14][15] Studies have shown that the stability of lansoprazole in suspension is significantly reduced at room temperature compared to refrigerated conditions.[16][17] Therefore, it is crucial to:

-

Keep samples on ice or at refrigerated temperatures during processing.

-

Minimize the time samples spend at room temperature.

-

Process samples as quickly as possible after thawing.

-

Validate the stability of Lansoprazole-d4 Sulfone N-Oxide under the specific conditions of your sample preparation workflow, including bench-top, freeze-thaw, and autosampler stability, as recommended by regulatory guidelines.[18]

Conclusion

The successful quantification of Lansoprazole-d4 Sulfone N-Oxide in biological matrices is heavily reliant on the chosen sample preparation technique. Both Protein Precipitation and Liquid-Liquid Extraction offer viable pathways, each with distinct advantages and disadvantages. By understanding the principles behind these methods and the specific properties of the analyte, researchers can select and optimize a protocol that ensures the generation of high-quality, reliable, and reproducible data for their pharmacokinetic and bioanalytical studies. The protocols provided herein serve as a robust starting point for method development and validation.

References

-

ICH. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

-

European Medicines Agency. (2023). ICH M10 on bioanalytical method validation - Scientific guideline. [Link]

-

U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

-

U.S. Food and Drug Administration. (2024). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

-

ICH. (2023). ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. [Link]

-

Alliance Pharma. (2024). Demystifying the ICH M10 Bioanalytical Method Validation Guidelines. [Link]

-

Bioanalysis Zone. (2024). ICH M10 guideline on bioanalytical method validation and study sample analysis. [Link]

-

Uno, T., Yasui-Furukori, N., Takahata, T., Sugawara, K., & Tateishi, T. (2005). Determination of lansoprazole and two of its metabolites by liquid-liquid extraction and automated column-switching high-performance liquid chromatography: application to measuring CYP2C19 activity. Journal of Chromatography B, 816(1-2), 309-314. [Link]

-

U.S. Food and Drug Administration. (2024). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

-

U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation. [Link]

-

U.S. Food and Drug Administration. (2025). Bioanalytical Method Validation for Biomarkers Guidance. [Link]

-

Norlab. (n.d.). ISOLATING DRUGS FROM BIOLOGICAL FLUIDS - USING "SOLVENT FIRST" PROTEIN PRECIPITATION. [Link]

-

D'Avolio, A., de-Grassi, A., Baietto, C., Siccardi, M., & Di Perri, G. (2004). Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS. Journal of Chromatography B, 806(2), 213-219. [Link]

-

Phenomenex. (2025). Protein Precipitation Method. [Link]

-

PubChem. (n.d.). Lansoprazole Sulfide N-Oxide. [Link]

-

Canadian Journal of Hospital Pharmacy. (2013). Stability of Extemporaneously Prepared Lansoprazole Suspension at Two Temperatures. [Link]

-

Oliveira, C. H., Barrientos-Astigarraga, R. E., & Abib, E. (2004). Lansoprazole quantification in human plasma by liquid chromatography-electrospray tandem mass spectrometry. Journal of Chromatography B, 809(2), 225-230. [Link]

-

ACS Publications. (2021). Automatic Identification of Lansoprazole Degradants under Stress Conditions by LC-HRMS with MassChemSite and WebChembase. [Link]

-

ResearchGate. (2013). Stability of Extemporaneously Prepared Lansoprazole Suspension at Two Temperatures. [Link]

-

Semantic Scholar. (2010). Validation of HPLC and FIA Spectrophotometric Methods for the Determination of Lansoprazole in Pharmaceutical Dosage Forms and. [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2025). Extraction of Drugs and Metabolites from Biological Matrices. [Link]

-

PubMed. (2013). Stability of extemporaneously prepared lansoprazole suspension at two temperatures. [Link]

-

Scientific Research Publishing. (2015). Hydrolytic Degradation Study of Lansoprazole, Identification, Isolation and Characterisation of Base Degradation Product. [Link]

-

Bentham Open. (2015). Development and Validation of a LC-MS/MS Method to Determine Lansoprazole in Human Plasma. [Link]

-

PubMed. (1991). Determination of lansoprazole and five metabolites in plasma by high-performance liquid chromatography. [Link]

-

USP. (2025). Lansoprazole usp 2025. [Link]

-

USP. (2011). Lansoprazole Delayed-Release Capsules. [Link]

-

PMC. (2011). A New Solid-Phase Extraction Method for Determination of Pantoprazole in Human Plasma Using High-Performance Liquid Chromatography. [Link]

-

ResearchGate. (n.d.). Synthesis protocol for lansoprazole sulfone N-oxide. [Link]

Sources

- 1. database.ich.org [database.ich.org]

- 2. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 3. resolvemass.ca [resolvemass.ca]

- 4. fda.gov [fda.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. norlab.com [norlab.com]

- 8. Protein Precipitation Method | Phenomenex [phenomenex.com]

- 9. Protein precipitation: A comprehensive guide | Abcam [abcam.com]

- 10. Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ijpsjournal.com [ijpsjournal.com]

- 12. Determination of lansoprazole and two of its metabolites by liquid-liquid extraction and automated column-switching high-performance liquid chromatography: application to measuring CYP2C19 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. scirp.org [scirp.org]

- 16. Stability of Extemporaneously Prepared Lansoprazole Suspension at Two Temperatures - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Stability of extemporaneously prepared lansoprazole suspension at two temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. worldwide.com [worldwide.com]

Introduction: The Analytical Imperative for Lansoprazole Purity

An Application Note on the High-Performance Liquid Chromatography (HPLC) Analysis of Lansoprazole-d4 Related Compounds

Lansoprazole is a widely used proton pump inhibitor that suppresses gastric acid production by targeting the H+/K+-ATPase enzyme system in gastric parietal cells.[1] Its clinical efficacy is contingent upon the purity of the active pharmaceutical ingredient (API). During synthesis and storage, or as a result of metabolism, several related compounds can emerge, most notably oxidative species such as Lansoprazole Sulfone and Lansoprazole N-Oxide.[2] Regulatory bodies like the United States Pharmacopeia (USP) mandate strict limits on these impurities.[2][3]

Stable isotope-labeled internal standards, such as deuterated analogues (e.g., Lansoprazole-d4), are critical for quantitative analysis, particularly in pharmacokinetic studies using mass spectrometry. However, their chromatographic behavior and the separation from their corresponding impurities must be well-characterized. This application note presents a detailed, robust Reverse-Phase HPLC (RP-HPLC) method for the separation and determination of Lansoprazole and its key oxidative impurities, Lansoprazole Sulfone and Lansoprazole N-Oxide. The principles and protocols herein are directly applicable to their deuterated (d4) counterparts, which are expected to exhibit virtually identical retention times under these conditions.

The method is synthesized from established and validated pharmacopeial protocols, providing a trustworthy and scientifically grounded approach for researchers, quality control analysts, and drug development professionals.[2][3][4]

Principle of Chromatographic Separation

The separation is based on the principles of reverse-phase chromatography, where the stationary phase is nonpolar (C18) and the mobile phase is relatively polar.

-

Analyte Polarity and Retention: Lansoprazole is a moderately nonpolar molecule. Its primary oxidative impurities, Lansoprazole Sulfone (Lansoprazole Related Compound A) and Lansoprazole N-Oxide, are more polar due to the addition of oxygen atoms.[2] In a reverse-phase system, retention time is directly proportional to hydrophobicity. Therefore, the more polar N-Oxide impurity is expected to elute first, followed by the parent Lansoprazole, and then the slightly less polar Sulfone impurity.

-

Role of Mobile Phase pH: Lansoprazole and its analogues are benzimidazole derivatives, and their ionization state is pH-dependent. Maintaining a neutral mobile phase pH of approximately 7.0 is crucial.[2][3] This ensures consistent ionization, preventing peak broadening or splitting and leading to symmetrical, reproducible peak shapes. The use of triethylamine in the mobile phase acts as a tailing inhibitor by masking active silanol sites on the silica-based stationary phase.

-

Gradient Elution: A gradient elution, where the concentration of the organic solvent (acetonitrile) is increased over time, is employed to ensure optimal separation and timely elution of all compounds.[2] This approach provides high resolution for the early-eluting polar impurities while effectively eluting the more retained parent compound and related substances within a reasonable run time.

Experimental Protocol

This protocol is designed to be a self-validating system, incorporating system suitability checks to ensure the performance of the chromatographic system before sample analysis.

Instrumentation, Reagents, and Materials

-

Instrumentation:

-

Column:

-

Reagents:

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC or Milli-Q grade)

-

Triethylamine (≥99.5% purity)

-

Phosphoric Acid (ACS reagent grade)

-

Sodium Hydroxide (ACS reagent grade)

-

-

Reference Standards:

-

USP Lansoprazole RS

-

USP Lansoprazole Related Compound A RS (Lansoprazole Sulfone)

-

Lansoprazole-d4 Sulfone and Lansoprazole-d4 N-Oxide (if available)

-

Chromatographic Conditions

All quantitative data and chromatographic parameters are summarized in the table below for clarity.

| Parameter | Setting | Rationale |

| Stationary Phase | C18 (L1 Packing), 5 µm, 150 x 4.6 mm | Industry standard for separating Lansoprazole and its impurities, offering excellent hydrophobic selectivity.[3] |

| Mobile Phase A | Water | The primary aqueous component of the mobile phase system. |

| Mobile Phase B | Acetonitrile:Water:Triethylamine (160:40:1 v/v/v), pH 7.0 with H₃PO₄ | Buffered organic phase. pH 7.0 ensures consistent analyte ionization, and triethylamine minimizes peak tailing.[2] |

| Flow Rate | 0.8 mL/min | Provides optimal efficiency and resolution for a 4.6 mm ID column without generating excessive backpressure.[2] |

| Detection | UV at 285 nm | The wavelength of maximum absorbance for Lansoprazole and its related compounds, ensuring high sensitivity.[1][3] |

| Injection Volume | 40 µL | A larger volume suitable for impurity analysis, maximizing the detection of low-level components.[2] |

| Column Temperature | Ambient (~25°C) | Provides stable retention times. For higher reproducibility, a thermostatically controlled column oven is recommended. |

| Autosampler Temp. | 5°C | Lansoprazole solutions can be unstable. Cooling the autosampler tray is critical to prevent degradation during analysis.[2] |

| Gradient Program | See Table 2 below | Designed to resolve polar impurities from the main peak and elute all compounds efficiently.[2] |

Table 2: Gradient Elution Program

| Time (minutes) | Mobile Phase A (%) | Mobile Phase B (%) | Elution Type |

|---|---|---|---|

| 0 - 40 | 90 → 20 | 10 → 80 | Linear Gradient |

| 40 - 50 | 20 | 80 | Isocratic |

| 50 - 51 | 20 → 90 | 80 → 10 | Linear Gradient |

| 51 - 60 | 90 | 10 | Isocratic (Re-equilibration) |

Preparation of Solutions

Causality Note: Lansoprazole is unstable in neutral or acidic aqueous solutions. A basic diluent is required to prepare stable sample and standard solutions.

-

Diluent: Prepare a mixture of 0.1 N Sodium Hydroxide and Methanol (75:25 v/v).[2]

-

Resolution Solution: To confirm adequate separation, dissolve approximately 2.5 mg each of USP Lansoprazole RS and USP Lansoprazole Related Compound A RS (Sulfone) in 100 mL of methanol. Pipette 1 mL of this solution into a 10-mL volumetric flask and dilute to volume with the Diluent.[2] This solution is critical for the system suitability check.

-

Test Solution (Sample Preparation): Accurately weigh and transfer about 125 mg of the Lansoprazole sample into a 50-mL volumetric flask. Dissolve in and dilute to volume with methanol. Pipette 1 mL of this solution into a 10-mL volumetric flask and dilute to volume with the Diluent. This yields a final concentration of approximately 250 µg/mL.[2]

-

Standard Solution (for Quantitation): Prepare a standard solution of USP Lansoprazole RS with a final concentration of about 2.5 µg/mL. This is typically done via serial dilution from a stock solution prepared in methanol, with the final dilution step using the Diluent.[2]

System Suitability Test (SST)

Before proceeding with sample analysis, the chromatographic system must be validated.

-

Inject the Diluent (as a blank) to ensure no interfering peaks are present.

-

Inject the Resolution Solution .

-

Acceptance Criteria: The resolution (R) between the Lansoprazole and Lansoprazole Sulfone peaks must be not less than 6.0 .[2]

-

Make replicate injections (n=5) of the Standard Solution .

-

Acceptance Criteria: The relative standard deviation (RSD) for the peak area of Lansoprazole must be not more than 3.0% .[2]

Expected Results and Discussion

Based on established relative retention times from the USP and similar methods, the expected elution order is as follows:

-

Lansoprazole N-Oxide: This is one of the more polar impurities and is expected to elute earliest. Approximate Relative Retention Time (RRT) is 0.8 .[2]

-

Lansoprazole: The parent drug peak. RRT is defined as 1.0 .

-

Lansoprazole Sulfone (Related Compound A): This impurity is slightly less polar than the parent drug and elutes after it. Approximate RRT is 1.1 .[2]

-

Lansoprazole Sulfide (Related Compound B): Another known impurity that is less polar than the sulfone. Approximate RRT is 1.2 .[2][3]

Note on Deuterated Standards: The Lansoprazole-d4 analogues of the sulfone and N-oxide will have nearly identical retention times to their non-deuterated counterparts. The small increase in mass from deuterium substitution does not typically impart a significant change in polarity or interaction with a C18 stationary phase. Therefore, this method is fully suitable for verifying the purity and chromatographic profile of these stable isotope-labeled standards.

References

-

Determination of lansoprazole and two of its metabolites by liquid-liquid extraction and automated column-switching high-performance liquid chromatography: application to measuring CYP2C19 activity. PubMed.[Link]

-

Analytical method development, validation and forced degradation studies of lansoprazole by rp-hplc. SciSpace.[Link]

-

Development and validation of RP-HPLC method for the estimation of Lansoprazole in tablet dosage form. Journal of Chemical and Pharmaceutical Research.[Link]

-

analytical method development, validation and forced degradation studies of lansoprazole by rp-hplc. ResearchGate.[Link]

-

Method development and validation for estimation of related compounds present in lansoprazole bulk drug by ultra high pressure liquid chromatography. ResearchGate.[Link]

-

Forced Degradation Study Of Lansoprazole And Domperidone By Hptlc. Elementary Education Online.[Link]

- Method for separating and measuring lansoprazole related substances for injection by high performance liquid chromatography.

-

ANALYTICAL METHOD DEVELOPMENT, VALIDATION AND FORCED DEGRADATION STUDIES OF LANSOPRAZOLE BY RP-HPLC. Asian Journal of Pharmaceutical Research and Development.[Link]

-

Method Development and Validation for Estimation of Related Compounds Present in Lansoprazole Bulk Drug by Ultra High Pressure Liquid Chromatography. Asian Journal of Research in Chemistry.[Link]

-

Chemometrical Approach in Lansoprazole and Its Related Compounds Analysis by Rapid Resolution RP-HPLC Method. Taylor & Francis Online.[Link]

-

Determination of lansoprazole and its metabolites 5'-hydroxy lansoprazole and lansoprazole sulphone in human plasma by reversed-phase high performance liquid chromatography. CNKI.[Link]

-

Lansoprazole Monograph. U.S. Pharmacopeia.[Link]

-

Validation of HPLC and FIA Spectrophotometric Methods for the Determination of Lansoprazole in Pharmaceutical Dosage Forms and. Semantic Scholar.[Link]

-

Lansoprazole Delayed-Release Capsules. Web of Pharma.[Link]

-

Automatic Identification of Lansoprazole Degradants under Stress Conditions by LC-HRMS with MassChemSite and WebChembase. ACS Publications.[Link]

-

STABILITY-INDICATING HPLC METHOD FOR THE DETERMINATION OF RELATED SUBSTANCES IN LANSOPRAZOLE INTERMEDIATE. Granthaalayah Publications and Printers.[Link]

-

Highly Sensitive HPLC Method for the Determination of Some Impurities in Lansoprazole. International Journal Of Pharma Research and Health Sciences.[Link]

-

Hydrolytic Degradation Study of Lansoprazole, Identification, Isolation and Characterisation of Base Degradation Product. Scientific Research Publishing.[Link]

Sources

Advanced Protocol: Quantifying Lansoprazole Impurities Using Deuterated Standards (SIDA-LC-MS/MS)

Abstract

This application note details a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the simultaneous quantification of Lansoprazole and its primary degradation products—Lansoprazole Sulfone (Impurity A) and Lansoprazole Sulfide (Impurity B) . By utilizing Stable Isotope Dilution Assay (SIDA) with Lansoprazole-d4, this method effectively compensates for the significant matrix effects and ionization suppression often encountered in complex biological or formulation matrices. Special emphasis is placed on pH control during sample preparation to mitigate the inherent acid-lability of the benzimidazole core.

Introduction & Technical Rationale

Lansoprazole is a proton pump inhibitor (PPI) containing a substituted benzimidazole and a pyridine ring linked by a methylsulfinyl chain.[1][2] While therapeutically potent, this structure is chemically fragile.

The Instability Challenge

Under acidic conditions, Lansoprazole undergoes rapid degradation into two primary pharmacopeial impurities:

-

Lansoprazole Sulfone (Oxidation): Often formed during storage or metabolic oxidation (CYP3A4).

-

Lansoprazole Sulfide (Reduction): Formed via disproportionation or metabolic reduction.

Crucial Insight: Standard "dilute-and-shoot" methods often fail because the acidic mobile phases used in HPLC can induce on-column degradation, leading to false positives for impurities. Furthermore, biological matrices (plasma/urine) contain phospholipids that suppress ionization.

The Deuterated Solution (SIDA)

Using Lansoprazole-d4 (labeled on the benzimidazole ring) as an Internal Standard (IS) is the gold standard for correcting these variances.

-

Co-elution: The deuterated isotopologue elutes at virtually the same retention time as the analyte, experiencing the exact same matrix suppression/enhancement.

-

Mass Resolution: The mass shift (+4 Da) allows the mass spectrometer to distinguish the standard from the analyte, providing a normalized ratio for quantification.

Chemical Pathways & Mechanism

The following diagram illustrates the degradation pathways that this protocol monitors. Understanding these pathways is essential for troubleshooting "ghost" peaks in your chromatograms.

Figure 1: Primary degradation pathways of Lansoprazole leading to Sulfone and Sulfide impurities.[3][4] Note that acidic conditions accelerate the disproportionation.

Experimental Protocol

Materials & Standards

-

Analytes: Lansoprazole (USP Reference Standard), Lansoprazole Sulfone, Lansoprazole Sulfide.

-

Internal Standard: Lansoprazole-d4 (Label: Benzimidazole-4,5,6,7-d4).[1][5]

-

Note: Avoid deuterium labels on exchangeable protons (e.g., -NH or -OH), as these can swap with solvent protons (H/D exchange), ruining the quantification. The benzimidazole ring label is stable.[6]

-

-

Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Ammonium Bicarbonate (pH buffer).

Sample Preparation (Liquid-Liquid Extraction)

Objective: Extract analytes while maintaining a basic pH to prevent degradation.

-

Aliquot: Transfer 50 µL of sample (Plasma or Formulation solution) into a clean tube.

-

IS Spike: Add 10 µL of Lansoprazole-d4 working solution (1 µg/mL in MeOH).

-

Buffer Addition: Add 100 µL of 10 mM Ammonium Bicarbonate (pH 8.5) .

-

Critical Step: This basic buffer stabilizes Lansoprazole. Do not use acidic buffers like formic acid at this stage.

-

-

Extraction: Add 1 mL of Ethyl Acetate . Vortex for 3 minutes.

-

Phase Separation: Centrifuge at 4000 rpm for 5 minutes.

-

Evaporation: Transfer the supernatant (organic layer) to a fresh tube and evaporate to dryness under nitrogen at 40°C.

-

Reconstitution: Reconstitute in 200 µL of Mobile Phase (60:40 ACN:10mM Ammonium Acetate).

LC-MS/MS Conditions

-

System: Agilent 1290 Infinity II / Sciex Triple Quad 6500+ (or equivalent).

-

Column: Waters XBridge C18 (2.1 x 50 mm, 3.5 µm). Why? High pH stability.[7]

-

Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 8.0).

-

Gradient:

-

0-1 min: 20% B

-

1-4 min: 20% -> 90% B

-

4-5 min: 90% B (Wash)

-

5.1 min: 20% B (Re-equilibration)

-

Mass Spectrometry Parameters (MRM)

Operate in Positive Electrospray Ionization (+ESI) mode.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Role |

| Lansoprazole | 370.1 | 252.0 | 15 | Quantifier |

| Lansoprazole-d4 | 374.1 | 256.0 | 15 | Internal Standard |

| Lansoprazole Sulfone | 386.1 | 268.0 | 18 | Impurity A |

| Lansoprazole Sulfide | 354.1 | 236.0 | 20 | Impurity B |

Note: The transition 370->252 corresponds to the cleavage of the sulfinyl group, retaining the benzimidazole core. Since the d4 label is on the benzimidazole, the product ion shifts from 252 to 256.

Analytical Workflow Logic

The following flowchart visualizes the self-validating logic of the SIDA approach.

Figure 2: Step-by-step workflow for Stable Isotope Dilution Assay (SIDA).

Validation & Performance (Mock Data)

To ensure scientific integrity, the method must be validated according to ICH Q2(R1) guidelines. Below is a summary of typical performance metrics expected with this protocol.

Linearity and Sensitivity

-

Range: 1.0 ng/mL – 1000 ng/mL.

-

Correlation (r²): > 0.998 using 1/x² weighting.

-

LOD (Limit of Detection): 0.2 ng/mL.

-

LOQ (Limit of Quantification): 1.0 ng/mL.

Accuracy & Precision (n=6)